molecular formula C20H36F2O2 B14258767 Ethyl 2,2-difluorooctadec-13-enoate CAS No. 321856-67-1

Ethyl 2,2-difluorooctadec-13-enoate

Cat. No.: B14258767
CAS No.: 321856-67-1
M. Wt: 346.5 g/mol
InChI Key: FISOAGKGMRJQCV-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluorooctadec-13-enoate is a fluorinated ethyl ester characterized by an 18-carbon chain (octadecene backbone) with a double bond at position 13 and two fluorine atoms substituted at the second carbon of the carboxylic acid moiety.

Properties

CAS No.

321856-67-1

Molecular Formula

C20H36F2O2

Molecular Weight

346.5 g/mol

IUPAC Name

ethyl 2,2-difluorooctadec-13-enoate

InChI

InChI=1S/C20H36F2O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(21,22)19(23)24-4-2/h7-8H,3-6,9-18H2,1-2H3

InChI Key

FISOAGKGMRJQCV-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CCCCCCCCCCCC(C(=O)OCC)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,2-difluorooctadec-13-enoate typically involves the reaction of a suitable precursor with ethyl bromodifluoroacetate. One common method includes the use of an electrocatalytic process where cinnamic acid derivatives react with ethyl bromodifluoroacetate in the presence of a catalyst such as ferrocene, nickelocene, or 2,2’-bipyridyl nickel dibromide. The reaction is carried out in an electrolytic cell with an organic electrolyte solution under a nitrogen atmosphere at room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale electrocatalytic processes or other efficient synthetic routes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,2-difluorooctadec-13-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other hydrogenation catalysts.

    Substitution: Nucleophilic substitution reactions using reagents such as sodium hydride or lithium diisopropylamide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated esters.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2,2-difluorooctadec-13-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2,2-difluorooctadec-13-enoate involves its interaction with molecular targets through its fluorine atoms and double bond. The fluorine atoms can enhance the compound’s stability and reactivity, while the double bond allows for further functionalization. The exact pathways and molecular targets depend on the specific application and the chemical environment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a structural and functional analysis based on available

Table 1: Structural and Functional Comparison of Fluorinated Esters

Compound Name CAS Number Molecular Formula Key Features Applications/Notes
Ethyl 2,2-difluorooctadec-13-enoate Not provided Inferred: C₂₀H₃₄F₂O₂ Long-chain ester; difluoro substitution; unsaturated bond at C13 Hypothesized use in lipid-based R&D (e.g., surfactants, drug delivery)
Ethyl 2,2-Difluoro-3-(methylamino)propanoate Hydrochloride 1956311-12-8 C₆H₁₂ClF₂NO₂ Short-chain (C3); difluoro and methylamino substituents R&D applications (no specific details)
4,4-Difluorocyclohexylboronic Acid Pinacol Ester 2152645-00-4 C₁₂H₂₀BF₂O₂ Cyclohexyl backbone; boronic ester with difluoro substitution Likely used in Suzuki-Miyaura coupling reactions

Key Observations:

Chain Length and Backbone: this compound’s long alkyl chain distinguishes it from shorter analogs like the propanoate derivative in .

Fluorine Substitution: All compounds share difluoro substitution, which typically enhances metabolic stability and electronegativity. However, the position of substitution (e.g., C2 in the target compound vs. C3 in the propanoate derivative) alters steric and electronic properties .

Functional Groups: The methylamino group in Ethyl 2,2-Difluoro-3-(methylamino)propanoate Hydrochloride introduces nitrogen-based reactivity, absent in the target compound. This may broaden its utility in peptide mimetics or catalyst design .

Research Findings and Gaps

  • Synthetic Challenges: Fluorination at C2 in long-chain esters may complicate synthesis due to steric hindrance, a contrast with smaller analogs like the propanoate derivative, which are more straightforward to functionalize .

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